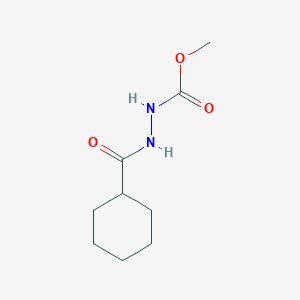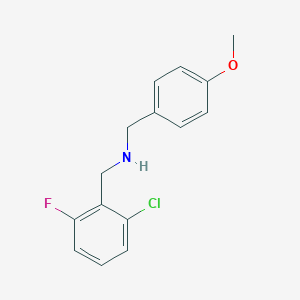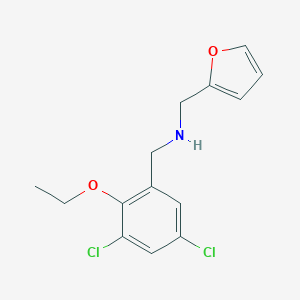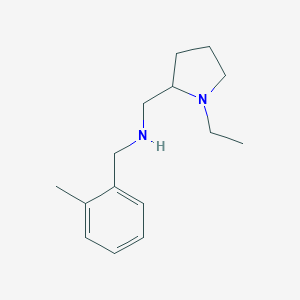
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate, also known as MCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate has been found to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is involved in the breakdown of neurotransmitters such as serotonin and dopamine, which play a key role in regulating mood and behavior. By inhibiting the activity of MAO, Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate can increase the levels of these neurotransmitters, leading to a range of physiological and behavioral effects.
Biochemical and physiological effects:
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate has been found to have a range of biochemical and physiological effects, including increasing the levels of neurotransmitters such as serotonin and dopamine, as well as reducing inflammation and oxidative stress. These effects make Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate a valuable tool for investigating various biological processes, including those related to mood disorders, neurodegenerative diseases, and inflammation.
实验室实验的优点和局限性
One of the main advantages of using Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate in lab experiments is its ability to selectively inhibit the activity of MAO, without affecting other enzymes or biological processes. This makes it a valuable tool for investigating the role of MAO in various biological processes. However, one limitation of using Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are many potential future directions for research on Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate, including investigating its potential therapeutic applications in the treatment of mood disorders, neurodegenerative diseases, and inflammation. Additionally, further studies are needed to investigate the potential toxicity of Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate and to develop safer and more effective derivatives of this compound. Finally, Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate may also have potential applications as a tool for investigating the role of MAO in various biological processes.
合成方法
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate can be synthesized using a variety of methods, including the reaction of cyclohexanone with hydrazine hydrate and methyl chloroformate. This reaction produces Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate as a white crystalline solid, which can be purified using recrystallization techniques.
科学研究应用
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate has been used in a range of scientific research applications, including as a tool for investigating the mechanism of action of various biological processes. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
属性
产品名称 |
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate |
|---|---|
分子式 |
C9H16N2O3 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
methyl N-(cyclohexanecarbonylamino)carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-14-9(13)11-10-8(12)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,10,12)(H,11,13) |
InChI 键 |
YBFJMPRACAOIDL-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C1CCCCC1 |
规范 SMILES |
COC(=O)NNC(=O)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)

![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)


![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)

![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)

